An In-Depth Technical Guide to the ¹H and ¹³C NMR Data of (2-Aminooxazol-4-yl)methanol
An In-Depth Technical Guide to the ¹H and ¹³C NMR Data of (2-Aminooxazol-4-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Aminooxazol-4-yl)methanol is a heterocyclic organic compound belonging to the oxazole family. The oxazole ring is a key structural motif found in numerous biologically active compounds and natural products, exhibiting a wide range of pharmacological activities. The 2-aminooxazole scaffold, in particular, is considered a "privileged" structure in medicinal chemistry due to its ability to interact with various biological targets. Its isosteric relationship with the 2-aminothiazole moiety has led to its exploration in the development of new therapeutic agents. Accurate structural elucidation and characterization of such molecules are paramount in drug discovery and development, with Nuclear Magnetic Resonance (NMR) spectroscopy standing as one of the most powerful and indispensable analytical techniques for this purpose.
This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR data for (2-Aminooxazol-4-yl)methanol. It is designed to serve as a practical resource for researchers and scientists, offering not only the spectral data but also a detailed interpretation and a standardized experimental protocol for data acquisition. The insights provided herein are grounded in established principles of NMR spectroscopy and comparative analysis with structurally related compounds.
Molecular Structure and Atom Numbering
The structural integrity of (2-Aminooxazol-4-yl)methanol is the foundation of its chemical and biological properties. Understanding the precise arrangement of its atoms is crucial for the correct assignment of NMR signals.
Figure 1: Molecular structure of (2-Aminooxazol-4-yl)methanol with atom numbering for NMR assignments.
¹H NMR Spectral Data
The ¹H NMR spectrum of (2-Aminooxazol-4-yl)methanol provides valuable information about the chemical environment of the hydrogen atoms in the molecule. The spectrum is relatively simple, reflecting the small number of distinct proton environments.
Data Summary
| Proton | Chemical Shift (δ) ppm | Multiplicity | Solvent |
| H5 | 6.54 | Singlet (s) | D₂O |
| -CH₂- | 4.33 | Singlet (s) | D₂O |
| -NH₂ | Not observed | - | D₂O |
| -OH | Not observed | - | D₂O |
Table 1: ¹H NMR spectral data for (2-Aminooxazol-4-yl)methanol.[1]
Interpretation of the ¹H NMR Spectrum
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H5 (6.54 ppm): The proton attached to C5 of the oxazole ring appears as a singlet at 6.54 ppm.[1] The downfield chemical shift is characteristic of a proton attached to an electron-deficient aromatic ring system. The singlet multiplicity indicates that there are no adjacent protons to couple with.
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-CH₂- (4.33 ppm): The two protons of the hydroxymethyl group at C4 are chemically equivalent and appear as a singlet at 4.33 ppm.[1] Their equivalence is due to the free rotation around the C4-C(H₂)OH bond. The proximity to the electronegative oxygen atom and the oxazole ring contributes to their chemical shift.
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-NH₂ and -OH Protons: In a deuterated solvent like D₂O, the labile protons of the amino (-NH₂) and hydroxyl (-OH) groups readily exchange with deuterium atoms from the solvent. As a result, their signals are typically not observed in the ¹H NMR spectrum.
¹³C NMR Spectral Data
Obtaining a definitive experimental ¹³C NMR spectrum for (2-Aminooxazol-4-yl)methanol from publicly available sources is challenging. Therefore, the following data is a combination of estimations based on the analysis of structurally similar compounds and general principles of ¹³C NMR spectroscopy for heterocyclic systems.
Estimated Data Summary
| Carbon | Estimated Chemical Shift (δ) ppm |
| C2 | ~160-165 |
| C4 | ~135-140 |
| C5 | ~110-115 |
| -CH₂- | ~55-60 |
Table 2: Estimated ¹³C NMR chemical shifts for (2-Aminooxazol-4-yl)methanol.
Rationale for Estimated Chemical Shifts
The estimation of the ¹³C chemical shifts is based on the following reasoning:
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C2 (~160-165 ppm): In 2-aminooxazole, the C2 carbon, bonded to two nitrogen atoms, resonates at approximately 161.0 ppm. The substitution at C4 is not expected to significantly alter the chemical environment of C2, hence a similar chemical shift is predicted.
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C4 (~135-140 ppm): This carbon is part of the oxazole ring and is bonded to the hydroxymethyl group. Its chemical shift is expected to be downfield due to its position within the heterocyclic ring and the substitution.
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C5 (~110-115 ppm): In 2-aminooxazole, the C5 carbon resonates at around 126.4 ppm. The substitution at C4 with a hydroxymethyl group is likely to have a shielding effect on C5, shifting its resonance to a slightly lower ppm value.
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-CH₂- (~55-60 ppm): The carbon of the hydroxymethyl group is a sp³-hybridized carbon attached to an oxygen atom and the oxazole ring. Its chemical shift is expected to be in the range typical for such environments.
Experimental Protocols
To ensure the acquisition of high-quality and reproducible NMR data, a standardized experimental protocol is essential. The following section outlines a detailed, step-by-step methodology for the ¹H and ¹³C NMR analysis of (2-Aminooxazol-4-yl)methanol.
Sample Preparation
The quality of the NMR spectrum is highly dependent on the sample preparation.
Figure 2: Workflow for NMR sample preparation.
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Weighing the Sample: For a standard ¹H NMR spectrum, accurately weigh approximately 5-25 mg of (2-Aminooxazol-4-yl)methanol. For a ¹³C NMR spectrum, a larger quantity, typically 50-100 mg, is required to achieve a good signal-to-noise ratio in a reasonable time.
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Solvent Selection and Dissolution: Choose a suitable deuterated solvent in which the compound is soluble. Deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for polar molecules. Add approximately 0.6-0.7 mL of the chosen solvent to the vial containing the sample.
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Filtration: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
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Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with the sample identification.
NMR Data Acquisition
The following parameters are suggested for acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
Figure 3: Key parameter sets for ¹H and ¹³C NMR data acquisition.
¹H NMR Spectrum:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
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Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.
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Acquisition Time: Approximately 2-4 seconds.
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Relaxation Delay: 1-2 seconds.
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Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
¹³C NMR Spectrum:
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Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
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Spectral Width: Typically 200-220 ppm, centered around 100-110 ppm.
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Acquisition Time: Approximately 1-2 seconds.
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Relaxation Delay: 2 seconds.
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Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) is generally required.
Trustworthiness and Self-Validating Systems
The reliability of NMR data is paramount. The protocols described above incorporate self-validating checks:
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Internal Referencing: The residual solvent peak (e.g., HDO in D₂O or the residual protons in DMSO-d₆) serves as a reliable internal reference for calibrating the chemical shift scale.
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Linewidth: Sharp, well-resolved peaks are indicative of a well-prepared, homogeneous sample and a properly shimmed spectrometer. Broad peaks may suggest aggregation, the presence of paramagnetic impurities, or poor shimming.
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Signal-to-Noise Ratio: A high signal-to-noise ratio, achieved through an adequate number of scans, ensures the accurate detection and integration of all signals, including those from less abundant nuclei or impurities.
Conclusion
This technical guide provides a detailed overview of the ¹H and estimated ¹³C NMR data for (2-Aminooxazol-4-yl)methanol. By presenting the spectral data in a clear and concise format, along with a thorough interpretation and a robust experimental protocol, this document aims to be a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development. The principles and methodologies outlined herein are intended to facilitate the accurate and reliable characterization of this important heterocyclic scaffold and its derivatives.
References
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Girardini, M., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(8), 1594-1600. Available at: [Link]
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Powner, M. W., Sutherland, J. D., & Szostak, J. W. (2010). Supporting Information for Prebiotic Synthesis of Activated Pyrimidine Ribonucleotides. Journal of the American Chemical Society, 132(46), 16677-16688. Available at: [Link]
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Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Available at: [Link]
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University of California, Riverside. NMR Sample Preparation. Available at: [Link]
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Pinto, D. C. G. A., et al. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Recent Advances in Heterocyclic Chemistry (Vol. 1, pp. 389-452). Available at: [Link]
